molecular formula C21H18N2O5S2 B2635852 4-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 922004-54-4

4-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2635852
CAS RN: 922004-54-4
M. Wt: 442.5
InChI Key: PBBGPBNKVOUASH-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as ETTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ETTB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study conducted by Sych et al. (2019) on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to "4-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide", showed significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates potential applications in developing new antimicrobial and antifungal agents Sych et al., 2019.

Anticancer Activity

Another area of research involves the synthesis and evaluation of benzamide derivatives and their complexes for anticancer activity. Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes of derivatives similar to the mentioned compound, which were evaluated for their anticancer activity against the human breast cancer cell line MCF-7. These studies suggest that certain structural modifications can enhance the anticancer properties of these compounds, making them potential candidates for further investigation as anticancer agents Gomathi Vellaiswamy & S. Ramaswamy, 2017.

Synthesis and Characterization

Research on the synthesis of compounds like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid highlights the chemical versatility and potential applications of these compounds in developing pharmaceuticals Wang Yu, 2008.

properties

IUPAC Name

4-ethylsulfonyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-30(25,26)16-7-4-13(5-8-16)20(24)23-21-22-17(12-29-21)19-11-14-10-15(27-2)6-9-18(14)28-19/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGPBNKVOUASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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